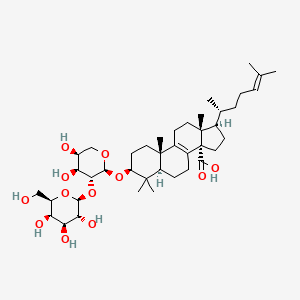![molecular formula C10H10Cl2N6 B1243009 3-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B1243009.png)
3-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3-[(2,6-dichlorophenyl)methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine is a dichlorobenzene.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 3-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine is synthesized from various precursors and is used in forming complex heterocyclic structures, a process studied in the field of organic chemistry. The chemical properties of such compounds are often examined through spectroscopic methods (Emilsson & Selander, 1988).
Antimicrobial Activities 2. Compounds derived from 1,2,4-triazole have been found to possess antimicrobial properties. The synthesis of such compounds and their antimicrobial activities are a significant area of research (Bektaş et al., 2007), (Hassan, 2013).
Cancer Research 3. Certain derivatives of the compound have shown potential in cancer research, particularly in the synthesis and evaluation of antitumor activities (Hu et al., 2010).
Development of Novel Medications 4. The triazole derivatives, including those related to the compound , are studied for their potential in developing new classes of medications, including antihistaminic agents (Alagarsamy et al., 2008).
Chemical Synthesis Innovations 5. Innovations in the synthesis of triazole derivatives, including methods to create complex molecules efficiently, are an important area of research. This includes the exploration of one-pot reactions and multicomponent approaches (Sujatha et al., 2018).
Molecular Structure Analysis 6. Studies on the molecular structure and formation of various derivatives are crucial for understanding the chemical and physical properties of these compounds (Li et al., 2012), (Hwang et al., 2006).
Propiedades
Fórmula molecular |
C10H10Cl2N6 |
|---|---|
Peso molecular |
285.13 g/mol |
Nombre IUPAC |
3-N-[(E)-(2,6-dichlorophenyl)methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C10H10Cl2N6/c1-6-15-17-10(18(6)13)16-14-5-7-8(11)3-2-4-9(7)12/h2-5H,13H2,1H3,(H,16,17)/b14-5+ |
Clave InChI |
NEYXANVILPQNLA-LHHJGKSTSA-N |
SMILES isomérico |
CC1=NN=C(N1N)N/N=C/C2=C(C=CC=C2Cl)Cl |
SMILES |
CC1=NN=C(N1N)NN=CC2=C(C=CC=C2Cl)Cl |
SMILES canónico |
CC1=NN=C(N1N)NN=CC2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-amino-alpha,alpha,2-trimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B1242933.png)


![N-[5-(3-Cyclohexyl-propionylamino)-2-methyl-phenyl]-4-hydroxy-benzamide](/img/structure/B1242937.png)




![TG(16:0/16:1(9Z)/20:0)[iso6]](/img/structure/B1242945.png)
